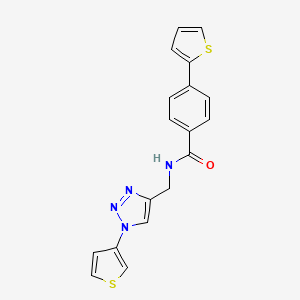

![molecular formula C27H27N3O5S B2595588 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 901242-70-4](/img/structure/B2595588.png)

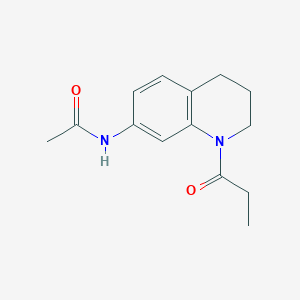

2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide” is a chemical compound with the linear formula C28H29N5O5S . It has a molecular weight of 547.638 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C28H29N5O5S . It consists of multiple functional groups including methoxyphenyl groups, an imidazole ring, a sulfanyl group, and an acetamide group .科学的研究の応用

Synthesis and Characterization

The compounds related to the structure of 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide have been synthesized and characterized, focusing on their various pharmaceutical and chemical properties. For instance, a compound exhibiting photochromism was synthesized by oxidizing imidazoles with potassium ferricyanide in an aqueous-alcoholic solution, forming dimers characterized by IR, 1H NMR, and mass spectroscopy (Bai et al., 2010). Similarly, a molecule synthesized by the one-pot reductive cyclization of a related compound was elucidated based on IR, 1H-NMR, 13C-NMR, and LC-MS data (Bhaskar et al., 2019).

Anticancer and Antimicrobial Activities

Research into the medical applications of these compounds has yielded promising results. In one study, a hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties exhibited anticancer activity in vitro (Yushyn et al., 2022). Another study synthesized a series of related compounds and found them to be relatively more active against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes (Rehman et al., 2013). Additionally, a series of novel compounds was synthesized and demonstrated strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, presenting better results than the standard drug metronidazole (Pérez‐Villanueva et al., 2013).

Antioxidant and Electrochemical Properties

The compounds related to 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide have also been studied for their antioxidant and electrochemical properties. For instance, amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles were prepared and exhibited excellent antioxidant activity, surpassing the standard Ascorbic acid in some cases (Talapuru et al., 2014). Additionally, substituted 4-(2,5-dihydro-1H-pyrrol-3-yl)-1H-imidazoles were prepared and cyclized to corresponding derivatives, which were then subjected to electrochemical studies to investigate their bioreduction properties (Zaki et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources. Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product . Therefore, users are responsible for confirming the product’s identity and/or purity .

特性

IUPAC Name |

2-[[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O5S/c1-32-20-10-5-17(6-11-20)25-27(30-26(29-25)18-7-12-21(33-2)13-8-18)36-16-24(31)28-19-9-14-22(34-3)23(15-19)35-4/h5-15H,16H2,1-4H3,(H,28,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJIJNJTKBOSNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride](/img/no-structure.png)

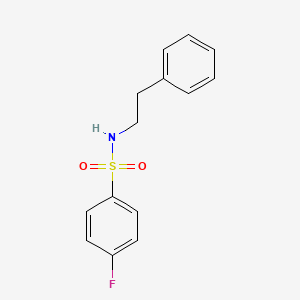

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]ethanesulfonamide](/img/structure/B2595512.png)

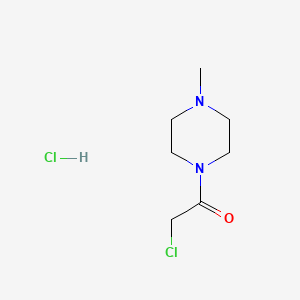

![3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B2595518.png)

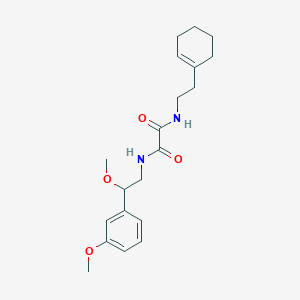

![benzofuran-2-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2595520.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}isonicotinamide](/img/structure/B2595521.png)

![4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one](/img/structure/B2595522.png)

![5-(6-Chloropyridin-3-yl)-3-oxo-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]pent-4-enenitrile](/img/structure/B2595524.png)